Trimethylphosphine sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

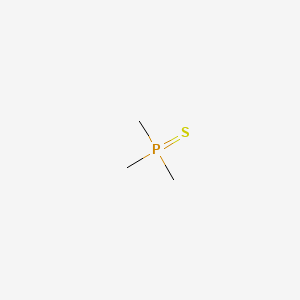

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFAZNVGJUIWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178784 | |

| Record name | Phosphine sulfide, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-55-9 | |

| Record name | Phosphine sulfide, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine sulfide, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylphosphine Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine sulfide ((CH₃)₃PS), a simple yet fundamentally important organophosphorus compound, serves as a key model for understanding the nature of the phosphorus-sulfur bond. This technical guide provides a comprehensive exploration of its molecular structure, the intricacies of its chemical bonding, and the spectroscopic techniques employed for its characterization. A detailed synthesis protocol is provided, alongside an analysis of its reactivity and potential, though currently underexplored, relevance in medicinal chemistry. This document is intended to be a valuable resource for researchers in organophosphorus chemistry, coordination chemistry, and drug discovery, offering both foundational knowledge and field-proven insights into this archetypal phosphine sulfide.

Introduction: The Significance of this compound

Phosphine sulfides, characterized by the R₃P=S functional group, are a class of organophosphorus compounds that have garnered significant interest due to their unique electronic properties and diverse applications. They are often utilized as stable intermediates in the synthesis of tertiary phosphines, protecting the phosphorus atom from oxidation.[1] More recently, phosphine sulfides have found applications as functional materials, organocatalysts, and ligands for transition metals.[1][2]

This compound, as the simplest trialkylphosphine sulfide, provides an ideal system for fundamental studies of the P=S bond. Its relatively high symmetry and small size make it amenable to a wide range of experimental and computational investigations. A thorough understanding of its structure and bonding provides a crucial foundation for elucidating the properties and reactivity of more complex phosphine sulfides.

Molecular Structure and Geometry

The molecular geometry of this compound has been precisely determined through gas-phase electron diffraction and microwave spectroscopy, revealing a tetrahedral arrangement around the central phosphorus atom.

Key Geometric Parameters

The structural parameters of this compound are summarized in the table below. The molecule exhibits approximate C₃ᵥ symmetry.

| Parameter | Gas-Phase Electron Diffraction Value | Microwave Spectroscopy Value |

| P=S Bond Length (Å) | 1.940 ± 0.003 | 1.936 ± 0.003 |

| P-C Bond Length (Å) | 1.819 ± 0.003 | 1.814 ± 0.001 |

| C-H Bond Length (Å) | 1.090 ± 0.005 | 1.094 ± 0.003 |

| ∠C-P-S Bond Angle (°) | 114.1 ± 0.3 | 114.36 ± 0.09 |

| ∠C-P-C Bond Angle (°) | 104.2 ± 0.4 | - |

| ∠H-C-H Bond Angle (°) | - | 109.52 ± 0.04 |

Data sourced from Wilkins et al. and Durig et al.[1][3]

The P=S bond length of approximately 1.94 Å is significantly shorter than a P-S single bond (typically around 2.10 Å), indicating a substantial degree of double bond character. The C-P-S bond angle is notably larger than the tetrahedral angle of 109.5°, while the C-P-C angle is smaller. This distortion is attributed to the steric repulsion between the bulky sulfur atom and the methyl groups.

Figure 1: Ball-and-stick model of this compound with key bond lengths.

The Nature of the Phosphorus-Sulfur Bond

The P=S bond in phosphine sulfides is best described as a combination of a σ-bond and π-backbonding. The σ-bond is formed by the overlap of a phosphorus sp³ hybrid orbital with a sulfur sp² hybrid orbital. The π-component arises from the donation of electron density from the filled p-orbitals of sulfur to the vacant d-orbitals of phosphorus.

Molecular Orbital and Computational Analysis

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses provide deeper insights into the electronic structure of the P=S bond.[4][5] These studies reveal significant delocalization of the sulfur lone pairs into the P-C antibonding orbitals, contributing to the stability of the molecule.

The Highest Occupied Molecular Orbital (HOMO) is typically localized on the sulfur atom, reflecting its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the σ* orbitals of the P-C bonds. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[4][5]

Figure 2: Simplified molecular orbital diagram illustrating the σ and π components of the P=S bond.

Synthesis of this compound

The synthesis of this compound is straightforward and typically involves the direct reaction of trimethylphosphine with elemental sulfur. This reaction is rapid and exothermic.

Experimental Protocol

Materials:

-

Trimethylphosphine (PMe₃)

-

Elemental sulfur (S₈)

-

Anhydrous toluene

-

Standard Schlenk line apparatus

-

Magnetic stirrer and stir bar

Procedure:

Figure 3: Workflow for the synthesis of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylphosphine (1 equivalent) in anhydrous toluene.

-

Sulfur Addition: To the stirred solution of trimethylphosphine, add elemental sulfur (1 equivalent, based on S atoms) portion-wise. An exothermic reaction will be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete conversion. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PMe₃ signal at approximately -62 ppm and the appearance of the (CH₃)₃PS signal at around +59 ppm.[3][6]

-

Workup: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford a white crystalline solid.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to unequivocally identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum of this compound shows a single resonance at approximately +59.1 ppm (relative to 85% H₃PO₄).[3] This downfield shift compared to trimethylphosphine (-62 ppm) is characteristic of the oxidation of the phosphorus center.[6]

-

¹H NMR: The ¹H NMR spectrum exhibits a doublet due to the coupling between the protons of the methyl groups and the phosphorus nucleus (²J(P,H) ≈ 13 Hz).

-

¹³C NMR: The ¹³C NMR spectrum shows a doublet for the methyl carbons due to ¹J(P,C) coupling.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound have been thoroughly analyzed.[3] The most characteristic vibration is the P=S stretching mode , which appears as a strong band in the Raman spectrum and a medium to strong band in the IR spectrum.

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Activity |

| P=S Stretch | ~560 | Strong in Raman, Medium-Strong in IR |

| PC₃ Symmetric Stretch | ~670 | Strong in Raman, Weak in IR |

| PC₃ Asymmetric Stretch | ~750 | Medium in Raman, Strong in IR |

| CH₃ Deformations | ~1400-1450 | Medium in both |

| C-H Stretches | ~2900-3000 | Strong in both |

Data sourced from Durig et al.[3]

The assignment of these vibrational modes is confirmed by isotopic substitution studies, particularly with deuterated analogues.[3]

Reactivity of this compound

The reactivity of this compound is primarily centered around the nucleophilic sulfur atom and the electrophilic phosphorus atom.

Nucleophilicity of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons and can act as a nucleophile. It can react with electrophiles such as alkyl halides to form sulfonium salts. However, the nucleophilicity of the sulfur in a phosphine sulfide is generally lower than that of a corresponding thiol or sulfide due to the electron-withdrawing nature of the phosphonium group (in the zwitterionic resonance contributor).[7][8]

Electrophilicity of the Phosphorus Atom

Although the phosphorus atom is in a +5 oxidation state, it can still be susceptible to nucleophilic attack, particularly with strong nucleophiles, which can lead to the cleavage of the P=S bond.

Reduction to Trimethylphosphine

The P=S bond can be reduced to regenerate the corresponding tertiary phosphine. This is a common strategy for deprotecting phosphine sulfides, which are often used as air-stable precursors to air-sensitive phosphines. Various reducing agents can be employed for this purpose.

Relevance in Drug Development and Medicinal Chemistry

While phosphine oxides have found applications in medicinal chemistry, the role of phosphine sulfides is less established.[1] However, the unique properties of the P=S group suggest potential for its incorporation into drug candidates.

-

Metabolic Stability: The P=S bond is generally more stable to metabolic oxidation compared to a P(III) center.

-

Lipophilicity and Solubility: The introduction of a phosphine sulfide moiety can modulate the lipophilicity and aqueous solubility of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Coordination to Metal Centers: The sulfur atom can coordinate to metal ions, suggesting potential applications in the design of metallodrugs or as ligands for metal-based therapeutics.

The exploration of phosphine sulfides in drug discovery is an emerging area with potential for the development of novel therapeutic agents.

Conclusion

This compound serves as an exemplary molecule for understanding the fundamental principles of structure and bonding in phosphine sulfides. Its well-defined geometry, the dative nature of its P=S bond, and its characteristic spectroscopic signatures provide a solid foundation for researchers in the field. The straightforward synthesis and predictable reactivity of this compound make it a valuable tool in both academic and industrial research. While its direct application in drug development is still in its infancy, the unique physicochemical properties it can impart to a molecule suggest that phosphine sulfides may represent a new frontier in medicinal chemistry.

References

Decoding Trimethylphosphine Sulfide: A Theoretical and Computational Odyssey for Researchers and Drug Developers

Abstract

Trimethylphosphine sulfide (TMPS) represents a fascinating nexus of simple structure and complex chemical behavior. This in-depth technical guide navigates the theoretical and computational landscape of TMPS, offering a sophisticated yet accessible exploration for researchers, scientists, and drug development professionals. We move beyond mere procedural descriptions to unveil the causal relationships behind computational choices, ensuring a self-validating and authoritative resource. This guide is meticulously structured to build a comprehensive understanding, from the molecule's fundamental electronic and vibrational properties to its intricate reaction mechanisms and behavior in dynamic systems. Through detailed protocols, data-rich tables, and clarifying visualizations, we aim to empower readers to confidently apply and interpret computational studies of TMPS and related organophosphorus compounds in their own research endeavors.

I. Introduction: The Significance of this compound in a Computational Context

This compound, (CH₃)₃PS, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its structural simplicity belies a rich electronic environment, characterized by the polar phosphorus-sulfur bond and the influence of the electron-donating methyl groups. For drug development professionals, understanding the behavior of such organophosphorus compounds is crucial, as the phosphine sulfide moiety can be found in various ligands and biologically active molecules.

Theoretical and computational chemistry provides an indispensable toolkit for dissecting the properties of TMPS at a level of detail unattainable by experimental methods alone.[1] Through quantum mechanical calculations and molecular simulations, we can predict and understand its geometry, vibrational spectra, electronic structure, and reactivity. This guide will delve into the core computational methodologies employed in the study of TMPS, providing both the "how" and the "why" behind these powerful techniques.

II. Unveiling the Molecular Architecture: Structure and Bonding

The starting point for any computational study is the accurate determination of the molecule's three-dimensional structure. For TMPS, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

A. The Quantum Mechanical Approach to Geometry Optimization

Density Functional Theory (DFT) has emerged as the workhorse for reliable geometry optimizations of medium-sized molecules like TMPS.[2] The choice of the functional and basis set is paramount for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organophosphorus compounds.[1] It offers a good balance between computational cost and accuracy. For the basis set, a Pople-style basis set such as 6-311+G(d,p) is often employed. The "+" indicates the inclusion of diffuse functions to better describe weakly bound electrons, and the "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the description of bonding.

Experimental Protocol: Geometry Optimization of this compound

-

Input File Preparation: Create an initial guess for the structure of TMPS. This can be done using a molecule builder in a graphical user interface like GaussView or by providing a Z-matrix or Cartesian coordinates.

-

Calculation Setup in Gaussian:

-

Route Section: #p B3LYP/6-311+G(d,p) Opt

-

#p: Requests extended output.

-

B3LYP/6-311+G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization.

-

-

Charge and Multiplicity: For neutral TMPS in its ground state, this will be 0 1.

-

-

Execution: Submit the input file to the Gaussian software.

-

Analysis of Results: Upon successful completion, the output file will contain the optimized Cartesian coordinates, from which bond lengths and angles can be measured. A successful optimization is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

B. Natural Bond Orbital (NBO) Analysis: A Deeper Look into Bonding

While geometry optimization provides the molecular framework, Natural Bond Orbital (NBO) analysis offers a deeper understanding of the electronic interactions that govern the bonding.[1] NBO analysis transforms the complex many-electron wavefunction into a localized, intuitive picture of chemical bonds and lone pairs. For TMPS, NBO analysis can quantify the nature of the P=S bond, including its polarity and the extent of any hyperconjugative interactions between the methyl groups and the phosphorus center.

III. The Vibrational Symphony: Interpreting IR and Raman Spectra through Computation

Vibrational spectroscopy is a powerful experimental technique for identifying and characterizing molecules. The interpretation of complex experimental spectra can be greatly facilitated by computational methods that can predict the vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

A. The Harmonic Approximation and Beyond

The most common approach for calculating vibrational spectra is the harmonic approximation, where the potential energy surface around the equilibrium geometry is treated as a parabola. This is computationally efficient and often provides a good qualitative agreement with experimental spectra. However, it is well-established that calculated harmonic frequencies are typically higher than their experimental counterparts due to the neglect of anharmonicity.[3] To improve the accuracy, empirical scaling factors are often applied to the calculated frequencies. For B3LYP calculations, a scaling factor of around 0.96-0.98 is commonly used for vibrational frequencies.

B. A Step-by-Step Protocol for Calculating Vibrational Spectra

Experimental Protocol: Calculation of IR and Raman Spectra of this compound

-

Prerequisite: A successful geometry optimization at the desired level of theory (e.g., B3LYP/6-311+G(d,p)) is required.

-

Calculation Setup in Gaussian:

-

Route Section: #p B3LYP/6-311+G(d,p) Freq=Raman

-

Freq: Requests a frequency calculation.

-

Raman: Requests the calculation of Raman intensities in addition to IR intensities.

-

-

The optimized geometry from the previous step should be used as the input structure.

-

-

Execution: Run the calculation.

-

Analysis of Results: The output file will contain a list of vibrational frequencies (in cm⁻¹), their corresponding IR intensities (in km/mol), and Raman activities (in Å⁴/amu). Visualization software can be used to animate the normal modes associated with each frequency, aiding in their assignment to specific molecular motions (e.g., P=S stretch, CH₃ rock).

Table 1: Predicted Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Scaled Frequency (cm⁻¹) (Scaling Factor: 0.97) | Primary Motion |

|---|---|---|---|

| ν₁ | ~3000 | ~2910 | C-H stretch |

| ν₂ | ~1450 | ~1407 | CH₃ deformation |

| ν₃ | ~750 | ~728 | P-C stretch |

| ν₄ | ~580 | ~563 | P=S stretch |

Note: The values presented are illustrative and would be obtained from a full computational study.

IV. The Electronic Frontier: Reactivity and Molecular Properties

The electronic structure of a molecule is the key to understanding its reactivity and many of its physical properties. Computational chemistry provides a suite of tools to probe the electronic landscape of TMPS.

A. Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1] For TMPS, the HOMO is expected to have significant contribution from the sulfur lone pairs, making it a potential site for electrophilic attack.

B. Mapping the Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[1][2] The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For TMPS, the MEP would show a region of high negative potential around the sulfur atom, consistent with its nucleophilic character.

Diagram 1: Computational Workflow for Characterizing this compound

Caption: A typical computational workflow for the theoretical study of this compound.

V. Reaction Mechanisms: A Computational Perspective

Understanding how reactions occur at the molecular level is a cornerstone of chemical research. Computational chemistry allows us to map out entire reaction pathways, identify transient intermediates, and calculate activation energies, providing insights that are often difficult to obtain experimentally.

A. The Sulfidation of Trimethylphosphine: A Mechanistic Inquiry

A fundamental reaction involving TMPS is its formation from trimethylphosphine and elemental sulfur. Theoretical studies have elucidated the mechanism of this reaction, revealing a stepwise process.[4]

DFT calculations, particularly with range-separated hybrid functionals like ωB97X-D, are well-suited for studying reaction mechanisms as they can accurately describe both short-range and long-range electronic interactions.[4] The inclusion of a dispersion correction (the "-D") is important for capturing the weak van der Waals interactions that can be significant in transition states.

The reaction is proposed to proceed through the nucleophilic attack of the phosphorus atom of trimethylphosphine on the S₈ ring, leading to the formation of a phosphonium polysulfide intermediate.[4] Subsequent intramolecular cyclization and elimination steps lead to the final TMPS product. Computational studies can locate the transition state structures for each step of this process, which are first-order saddle points on the potential energy surface characterized by a single imaginary frequency.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy for each step, allowing for the identification of the rate-determining step of the overall reaction.

Diagram 2: Simplified Reaction Coordinate for the Sulfidation of Trimethylphosphine

Caption: A simplified representation of the reaction coordinate for TMPS formation.

VI. Molecular Dynamics Simulations of this compound

While quantum mechanical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations allow us to study the behavior of ensembles of molecules over time.[5] This is crucial for understanding properties like solvation, diffusion, and interactions with biological macromolecules.

A. Developing a Reliable Force Field

MD simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of an MD simulation is entirely dependent on the quality of the force field. While general-purpose force fields like AMBER and CHARMM exist, they may not have accurate parameters for organophosphorus compounds like TMPS. Therefore, the development of a specific force field for TMPS is often necessary.

-

Quantum Mechanical Calculations: Perform high-level QM calculations (e.g., MP2 or CCSD(T) with a large basis set) on TMPS and smaller fragments to obtain reference data, including optimized geometries, vibrational frequencies, and electrostatic potentials.

-

Partial Charge Derivation: Use a method like RESP (Restrained Electrostatic Potential) fitting to derive partial atomic charges that accurately reproduce the QM electrostatic potential.

-

Parameter Fitting: Fit the bond, angle, and dihedral parameters of the force field to reproduce the QM-calculated geometries and vibrational frequencies.

-

Validation: Validate the new force field by running MD simulations and comparing the calculated properties (e.g., density, heat of vaporization) with experimental data.

VII. Conclusion and Future Directions

The theoretical and computational study of this compound offers a powerful lens through which to understand its fundamental properties and reactivity. This guide has provided a comprehensive overview of the key computational methodologies, from geometry optimization and vibrational analysis to the elucidation of reaction mechanisms and the development of force fields for molecular dynamics simulations. By grounding these techniques in their theoretical underpinnings and providing practical, step-by-step protocols, we hope to have equipped researchers and drug development professionals with the knowledge and confidence to apply these methods in their own work.

Future computational studies on TMPS could explore its interactions with metallic surfaces for catalysis applications, its role as a ligand in novel coordination complexes with therapeutic potential, and its behavior at the interface of biological membranes. The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, promises to further unravel the complexities of this seemingly simple yet chemically rich molecule.

VIII. References

-

Al-Zoubi, M. S., Al-Rawajfeh, A. E., & Al-Zouby, J. A. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 4011. --INVALID-LINK--

-

Al-Zoubi, M. S., Al-Rawajfeh, A. E., & Al-Zouby, J. A. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. ResearchGate. --INVALID-LINK--

-

Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. --INVALID-LINK--

-

Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Semantic Scholar. --INVALID-LINK--

-

Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of Computer Aided Molecular Design, 31(12), 1069-1080.

-

Vlahović, F., et al. (2017). {Density functional theory calculation of lipophilicity for organophosphate type pesticides}. CORE. --INVALID-LINK--

-

Zhang, L., et al. (2017). Toxicity Prediction of Organoph Osphorus Chemical Reactivity Compounds Based on Conceptual DFT. Acta Physico-Chimica Sinica, 34(5), 555-565.

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. --INVALID-LINK--

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv, 2204.06777v1. --INVALID-LINK--

-

McKean, D. C., McQuillan, G. P., Murphy, W. F., & Zerbetto, F. (1997). Vibrational spectrum and harmonic force field of trimethylphosphine. The Journal of Physical Chemistry A, 101(10), 1951-1968. --INVALID-LINK--

-

Wilkins, C. J., Hagen, K., Hedberg, L., Shen, Q., & Hedberg, K. (1975). Electron diffraction investigation of the molecular structures of gaseous trimethylphosphine oxide, this compound, trimethylarsine oxide, and trimethylarsine sulfide. Journal of the American Chemical Society, 97(22), 6352-6358. --INVALID-LINK--

-

González, M. A., et al. (2011). Molecular dynamics simulation of liquid trimethylphosphine. The Journal of Chemical Physics, 135(6), 064506. --INVALID-LINK--

-

Poole, D., et al. (2023). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. Chemistry – A European Journal, e202203906. --INVALID-LINK--

-

Abuelela, A. M., Mohamed, T. A., & Prezhdo, O. V. (2012). DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C, 116(27), 14674-14681. --INVALID-LINK--

-

González, M. A., et al. (2011). Molecular dynamics simulation of liquid trimethylphosphine. The Journal of Chemical Physics, 135(6), 064506. --INVALID-LINK--

References

An In-Depth Technical Guide to the Reactivity of Trimethylphosphine Sulfide with Electrophiles and Nucleophiles

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, electronic properties, and reactivity of trimethylphosphine sulfide (Me₃PS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causal relationships that govern the compound's behavior with both electrophilic and nucleophilic reagents. Every claim is substantiated with authoritative references to ensure scientific integrity and trustworthiness.

Core Principles: Understanding this compound

Molecular Structure and Electronic Profile

This compound, with the chemical formula (CH₃)₃PS, is a stable, colorless solid featuring a tetrahedral phosphorus(V) center.[1][2] The molecule possesses approximate C₃ᵥ symmetry.[3] The key to its reactivity lies in the phosphorus-sulfur double bond (P=S). This bond is highly polarizable, with the sulfur atom bearing a partial negative charge, making it a locus for electrophilic attack.

From the perspective of Hard and Soft Acid-Base (HSAB) theory, the sulfur atom in Me₃PS is classified as a soft base .[4] This is due to its large atomic radius and high polarizability.[5][6] Conversely, the parent trimethylphosphine (PMe₃) is a soft Lewis base that reacts with the soft acid elemental sulfur to form the sulfide.[4][7] This "soft" character dictates that the sulfur atom will preferentially react with soft electrophiles, a principle that underpins much of its chemistry.[4][5]

Synthesis of this compound

The most common and direct synthesis involves the controlled oxidation of trimethylphosphine (PMe₃) with elemental sulfur (S₈).[1] Trimethylphosphine, a highly basic and electron-rich ligand, acts as a nucleophile, attacking the S₈ ring.[8][9]

The reaction mechanism is initiated by the nucleophilic attack of the phosphine on the S₈ ring, leading to a zwitterionic intermediate.[8] This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately yielding eight equivalents of this compound.[8] The reaction is typically rapid and exothermic.[8]

Caption: Synthesis of Me₃PS via nucleophilic attack on elemental sulfur.

Reactivity with Electrophiles: The Nucleophilic Sulfur Center

The primary mode of reactivity for this compound involves the lone pairs on the sulfur atom acting as a nucleophile. This behavior is a direct consequence of the electronic structure discussed previously.

S-Alkylation with Alkyl Halides

Dialkyl sulfides are known to react with primary alkyl halides via an Sₙ2 mechanism to yield sulfonium salts.[10][11] this compound follows this pattern. The sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a stable trimethylphosphonio(thiomethyl) salt.

The choice of solvent and temperature is critical for controlling the reaction rate. The reaction proceeds readily due to the excellent nucleophilicity of the sulfur atom.[12] This transformation is a cornerstone of its electrophilic reactivity profile.

Caption: Sₙ2 mechanism for the S-alkylation of this compound.

Coordination Chemistry: A Soft Ligand for Soft Metals

Consistent with HSAB theory, the soft sulfur atom of Me₃PS serves as an excellent ligand for soft metal acids, such as late transition metals.[4][9] It can coordinate to metal centers, influencing their catalytic activity and stability. This property is sometimes exploited in ligand design, where the P=S moiety is used as a protecting group for the phosphorus atom, allowing for chemical modifications elsewhere in the molecule before being desulfurized to reveal the active phosphine ligand.[13]

Reactivity with Nucleophiles: The Desulfurization Pathway

While the sulfur atom is the site of nucleophilic character, the phosphorus atom remains electrophilic. Strong nucleophiles, particularly those with a high affinity for sulfur, can attack the P=S bond, leading to the abstraction of the sulfur atom and the regeneration of trimethylphosphine. This process is known as desulfurization.

Reductive Desulfurization

Desulfurization is a key reaction that highlights the utility of the phosphine sulfide as a stable precursor to the more reactive phosphine.[14] For instance, phosphine sulfides can be reduced back to the corresponding phosphine under free radical conditions using reagents like tris(trimethylsilyl)silane (TTMSS).[14][15] This process involves a silyl radical abstracting the sulfur atom, a favorable reaction due to the high affinity of silicon for sulfur.[15] This method avoids the use of stoichiometric phosphine reagents, which was long considered a requirement for such transformations.[14][15]

Caption: Workflow for the reductive desulfurization of Me₃PS.

Other trivalent phosphorus compounds, such as phosphites, can also serve as nucleophiles to effect desulfurization, particularly for more labile polysulfides.[16][17] The driving force for these reactions is often the formation of a more thermodynamically stable P=O or P=S bond in the abstracting reagent.

Experimental Protocols

The following protocols are synthesized from established methods and should be performed with a thorough prior risk assessment. All manipulations involving trimethylphosphine should be conducted under an inert atmosphere due to its pyrophoric nature.

Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the sulfurization of tertiary phosphines.[8]

-

Materials: Trimethylphosphine (PMe₃), elemental sulfur (S₈), and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve elemental sulfur (1.0 equivalent) in the anhydrous solvent in a Schlenk flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of trimethylphosphine (1.0 equivalent) dropwise to the stirred sulfur solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product, this compound, is a white solid. If it precipitates, it can be collected by filtration under an inert atmosphere.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

Recrystallize from a suitable solvent (e.g., hot ethanol or toluene) to obtain the pure product. The melting point of pure this compound is 155-156 °C.[18][19]

-

Protocol: General Procedure for S-Alkylation

This protocol outlines a general method for reacting Me₃PS with an alkyl halide.[20]

-

Materials: this compound, an alkyl halide (e.g., methyl iodide or benzyl bromide), and an appropriate solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add the alkyl halide (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) as required. Monitor the reaction progress using ³¹P NMR spectroscopy. The starting Me₃PS will have a characteristic chemical shift, which will be replaced by a new downfield signal corresponding to the phosphonium salt product.

-

Upon completion, the product salt may precipitate from the solution and can be isolated by filtration.

-

Alternatively, the solvent can be removed in vacuo. The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and then dried.

-

Quantitative Data Summary

The following table summarizes key data and reaction outcomes for this compound.

| Parameter / Reaction | Reagent(s) | Product(s) | Typical Yield | Reference(s) |

| Physical Property | - | - | m.p. 155-156 °C | [18][19] |

| Synthesis | P(CH₃)₃ + S₈ | (CH₃)₃P=S | >90% | [8] |

| S-Alkylation | R-X (Alkyl Halide) | [(CH₃)₃P-S-R]⁺X⁻ | Generally High | [12][20] |

| Desulfurization | (Me₃Si)₃SiH, AIBN | P(CH₃)₃ | Good to Excellent | [14][15] |

References

- 1. Phosphine sulfide - Wikipedia [en.wikipedia.org]

- 2. Phosphine sulfide, trimethyl- | C3H9PS | CID 123160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylphosphine - Wikipedia [en.wikipedia.org]

- 4. HSAB theory - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Chemical Reactivity [www2.chemistry.msu.edu]

- 13. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. This compound | 2404-55-9 [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

A Guide to Trimethylphosphine Sulfide: A Stable Precursor for Advanced Organophosphorus Synthesis

Abstract

In the landscape of organophosphorus chemistry, the synthesis and handling of reactive intermediates present a significant challenge. Trimethylphosphine (PMe₃), a potent ligand and versatile synthetic building block, is notoriously difficult to handle due to its pyrophoric and toxic nature. This technical guide explores the use of trimethylphosphine sulfide (Me₃PS) as a stable, crystalline, and air-tolerant precursor, offering a practical and safer gateway to the rich chemistry of trimethylphosphine. We will delve into the core principles of its application, focusing on the critical desulfurization step and its subsequent use in the synthesis of metal-phosphine complexes, phosphonium salts, and as a key player in the Wittig reaction. This paper provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage Me₃PS in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

Organophosphorus compounds are central to numerous fields, from catalysis and materials science to the development of pharmaceuticals.[1] Among the simplest tertiary phosphines, trimethylphosphine (PMe₃) is highly valued for its strong σ-donating properties and small steric footprint, making it an exceptional ligand in organometallic chemistry.[2] However, its practical utility is severely hampered by its hazardous properties; PMe₃ is a volatile, pyrophoric liquid that ignites spontaneously in air, requiring stringent air-free handling techniques.

This compound (Me₃PS) emerges as an elegant solution to this problem. It is a stable, colorless, crystalline solid with a melting point of 155-156°C, which can be handled in the air without risk of decomposition or ignition.[3][4][5][6] The phosphorus(V) center in Me₃PS is significantly less reactive than the phosphorus(III) center in PMe₃. The P=S bond effectively "protects" the lone pair on the phosphorus, rendering the molecule air-stable.[7][8] This stability allows for easy storage, weighing, and handling under standard laboratory conditions.

The core strategy revolves around using Me₃PS as a stable "phosphine equivalent." The reactive trimethylphosphine can be generated in situ through a controlled desulfurization reaction, immediately before it is consumed in a subsequent synthetic step. This approach minimizes exposure to the hazardous free phosphine and provides a reliable method for introducing the PMe₃ moiety into a variety of molecular scaffolds.

References

- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 2404-55-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Phosphine sulfide, trimethyl- | C3H9PS | CID 123160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphine sulfide - Wikipedia [en.wikipedia.org]

Foreword: The Analytical Imperative for Trimethylphosphine Sulfide

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethylphosphine Sulfide

This compound, (CH₃)₃PS, is a cornerstone reagent and ligand in modern chemistry. Its utility in catalysis, organic synthesis, and materials science necessitates unimpeachable quality control and structural verification. As drug development professionals and researchers, our ability to unequivocally confirm the identity, purity, and structural integrity of such molecules is paramount. This guide moves beyond mere data reporting; it is designed as a field-proven manual for the comprehensive spectroscopic characterization of this compound. We will delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing not just the 'what', but the fundamental 'why' that underpins robust analytical science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy provides the most definitive structural information for this compound by probing the distinct magnetic environments of its constituent ¹H, ¹³C, and ³¹P nuclei. The molecule's high degree of symmetry (C₃ᵥ point group) simplifies its spectra, yet the presence of the spin-active ³¹P nucleus introduces characteristic couplings that are powerfully diagnostic.

The Causality of Phosphorus-31 Coupling

The phosphorus-31 nucleus has a spin of I = ½ and is 100% naturally abundant, making it an excellent NMR handle. Its magnetic moment can couple through the covalent bond framework to neighboring protons and carbons. This interaction, known as spin-spin or J-coupling, splits the NMR signals of the coupled nuclei into multiplets. The magnitude of the coupling constant (J, measured in Hz) is independent of the spectrometer's magnetic field strength and provides direct evidence of covalent bonding. For (CH₃)₃PS, we are primarily concerned with one-bond coupling to carbon (¹J(P,C)) and two-bond coupling to protons (²J(P,H)).

¹H NMR Analysis: The Proton Environment

Due to the rapid rotation around the P-C bonds and the overall molecular symmetry, all nine protons in this compound are chemically and magnetically equivalent.

-

Expected Spectrum: The ¹H NMR spectrum exhibits a single, distinct signal.

-

Chemical Shift (δ): This signal typically appears around 1.65 ppm . The protons are shielded by the electron density of the methyl groups but are slightly deshielded by the electronegative phosphorus-sulfur moiety.

-

Spin-Spin Coupling: The most informative feature is the splitting of this signal into a doublet due to coupling with the ³¹P nucleus. The observed two-bond coupling constant, ²J(P,H) , is approximately 13.0 Hz .[1] This doublet is a definitive signature confirming the P-C-H connectivity.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).

¹³C NMR Analysis: Probing the Carbon Backbone

Similar to the protons, the three methyl carbons are chemically equivalent.

-

Expected Spectrum: A proton-decoupled ¹³C NMR spectrum will show a single signal.

-

Chemical Shift (δ): This signal is typically found around 21.5 ppm .

-

Spin-Spin Coupling: The key diagnostic feature is the splitting of the carbon signal into a doublet due to direct, one-bond coupling to the ³¹P nucleus. The ¹J(P,C) coupling constant is significantly larger than the proton coupling, typically around 56.0 Hz . This large coupling constant is irrefutable evidence of a direct P-C bond.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A relaxation delay of 2 seconds is standard.

-

Acquire a larger number of scans (e.g., 128 or more) compared to ¹H NMR to compensate for the low natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

³¹P NMR Analysis: The Definitive Signature

³¹P NMR is the most direct method for analyzing the phosphorus center.

-

Expected Spectrum: The spectrum displays a single signal, as there is only one phosphorus atom in the molecule.

-

Chemical Shift (δ): The chemical shift for this compound is found at approximately +42 ppm (relative to 85% H₃PO₄ at 0 ppm).[2][3] This downfield shift is highly characteristic of a pentavalent, tetracoordinate phosphorus atom in a phosphine sulfide. It stands in stark contrast to its trivalent precursor, trimethylphosphine (P(CH₃)₃), which resonates far upfield at approximately -62 ppm.[4][5] This dramatic shift is a direct result of the change in oxidation state and electronic environment at the phosphorus center upon sulfidation.

-

Spin-Spin Coupling: In a fully coupled spectrum, this signal would be split by the nine equivalent protons into a decet (a multiplet with 10 lines, according to the 2nI+1 rule where n=9, I=½). However, due to the complexity and potential for signal overlap, ³¹P spectra are almost universally acquired with proton decoupling , resulting in a sharp singlet .

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

-

Spectrometer Setup: Tune the probe to the ³¹P frequency.

-

Acquisition Parameters:

-

Select a proton-decoupled pulse sequence.

-

Center the spectral width around the expected +42 ppm region.

-

Acquire a sufficient number of scans for a clear signal (e.g., 64 scans).

-

-

Data Processing: Process the FID and reference the spectrum using the external 85% H₃PO₄ standard.

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~ 1.65 | Doublet | ²J(P,H) ≈ 13.0 |

| ¹³C | ~ 21.5 | Doublet | ¹J(P,C) ≈ 56.0 |

| ³¹P | ~ 42 | Singlet (decoupled) | N/A |

Visualization of NMR Coupling

Caption: J-coupling pathways in (CH₃)₃PS.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this compound, the most diagnostic absorption is the P=S stretching vibration.

-

P=S Stretch (ν): The double bond between phosphorus and sulfur gives rise to a strong absorption band. For aliphatic phosphine sulfides like (CH₃)₃PS, this vibration is typically observed in the range of 550-600 cm⁻¹ . This is a lower frequency than a typical C=O stretch (~1700 cm⁻¹) due to the larger masses of the P and S atoms. Its presence is strong evidence of successful sulfidation of the phosphine precursor. For comparison, the P=S stretch in triphenylphosphine sulfide is found at 637 cm⁻¹.

-

C-H Vibrations: The methyl groups produce characteristic C-H stretching and bending vibrations.

-

Stretching: Asymmetric and symmetric stretches are found in the 2900-3000 cm⁻¹ region.

-

Bending: "Umbrella" and asymmetric deformation modes appear in the 1300-1450 cm⁻¹ range.

-

-

P-C Vibrations: The phosphorus-carbon stretching frequencies occur in the fingerprint region, typically around 700-800 cm⁻¹ .

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2900 - 3000 | C-H Stretch | Medium-Strong |

| 1300 - 1450 | C-H Bend | Medium |

| 700 - 800 | P-C Stretch | Medium |

| 550 - 600 | P=S Stretch | Strong, Diagnostic |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.

-

Molecular Ion (M⁺•): Using a soft ionization technique or observing the highest mass peak in Electron Ionization (EI), the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 108 .[6] This corresponds to the molecular weight of the most abundant isotopic composition of C₃H₉PS. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

-

Fragmentation Pattern (EI): In EI-MS, the high-energy electrons create a radical cation (M⁺•) that is prone to fragmentation. The fragmentation pathways are dictated by bond strengths and the stability of the resulting fragments.[7][8]

-

Loss of a Methyl Radical: Cleavage of a P-C bond is a common pathway, resulting in the loss of a methyl radical (•CH₃, 15 Da). This gives a prominent peak at m/z 93 ([M-15]⁺).

-

Loss of a Sulfur Atom: The molecule can lose the sulfur atom, leading to a fragment corresponding to the trimethylphosphine radical cation at m/z 76 ([M-32]⁺•).

-

Other Fragments: Further fragmentation can lead to smaller ions, but the peaks at m/z 108, 93, and 76 are the most significant for identification.

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if volatile.

-

Ionization: The sample is bombarded with a beam of 70 eV electrons in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Summary of Mass Spectrometry Data

| m/z | Proposed Fragment | Identity |

| 108 | [C₃H₉PS]⁺• | Molecular Ion (M⁺•) |

| 93 | [(CH₃)₂PS]⁺ | [M - CH₃]⁺ |

| 76 | [(CH₃)₃P]⁺• | [M - S]⁺• |

Visualization of (CH₃)₃PS Fragmentation

Caption: Primary EI fragmentation of (CH₃)₃PS.

Integrated Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the synergy of these techniques. No single method provides the complete picture, but together they form a self-validating system for the structure of this compound.

-

MS confirms the molecular weight is 108 Da.

-

IR confirms the presence of the P=S bond (~570 cm⁻¹) and methyl groups.

-

¹³C NMR shows one type of carbon directly bonded to phosphorus (δ ~21.5 ppm, d, ¹J(P,C) ≈ 56 Hz).

-

¹H NMR shows one type of proton located two bonds from phosphorus (δ ~1.65 ppm, d, ²J(P,H) ≈ 13 Hz).

-

³¹P NMR confirms a single pentavalent phosphorus environment (δ ~42 ppm).

Collectively, these data points are only consistent with the structure of this compound, allowing for its unambiguous identification and assessment of purity.

References

Trimethylphosphine sulfide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Trimethylphosphine Sulfide

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound ((CH₃)₃PS). As a fundamental organophosphorus compound, its structural characteristics offer significant insights into molecular geometry, intermolecular forces, and solid-state packing, which are crucial for its applications as a ligand in catalysis and as a building block in materials science and drug development.[1][2] This document details the complete workflow, from synthesis and crystallization to data acquisition, structure solution, and refinement. We delve into the causality behind key experimental choices, presenting self-validating protocols and a detailed discussion of the molecular and supramolecular features of the title compound, grounded in authoritative crystallographic data.

Introduction: The Significance of Structural Elucidation

This compound (Me₃PS) is a simple yet important molecule within the broader class of phosphine chalcogenides. These compounds, characterized by a P=E double bond (where E = O, S, Se), are not merely laboratory curiosities; they are pivotal in diverse fields. The sulfide analogues, in particular, serve as versatile ligands for transition metals, with applications in catalysis and medicinal chemistry.[3] Furthermore, the study of their solid-state structures provides a fundamental understanding of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which is the cornerstone of crystal engineering.[4][5]

The decision to analyze the crystal structure of Me₃PS is driven by the need for a precise, three-dimensional understanding of its steric and electronic profile. While spectroscopic methods like NMR provide valuable information about connectivity and solution-state behavior, only single-crystal X-ray diffraction can reveal the exact bond lengths, bond angles, and, most critically, the way molecules arrange themselves in the solid state. This knowledge is indispensable for designing new catalysts where ligand bulk is a tuning parameter or for developing pharmaceutical compounds where solid-state properties like stability and solubility are paramount.[6]

This guide is structured to follow the logical progression of a complete crystal structure determination project, offering both the "how" and the "why" at each stage.

Synthesis and Crystal Growth: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The protocol must be robust and yield a product free from impurities that could disrupt the crystallization process.

Synthesis of this compound

The most direct and atom-economical synthesis involves the reaction of a phosphine with elemental sulfur.[7] This method is highly efficient and typically proceeds under mild conditions.

Experimental Protocol: Synthesis

-

Reaction Setup: In a 100 mL Schlenk flask under an inert nitrogen atmosphere, dissolve trimethylphosphine (PMe₃) (1.0 g, 13.1 mmol) in 30 mL of anhydrous toluene. Causality: An inert atmosphere is critical to prevent the oxidation of the highly reactive PMe₃ to trimethylphosphine oxide.

-

Sulfur Addition: To the stirred solution, add elemental sulfur (S₈) (0.42 g, 1.64 mmol, equivalent to 13.1 mmol of S atoms) portion-wise over 10 minutes. An exothermic reaction will be observed. Insight: Portion-wise addition is a safety measure to control the exothermicity of the reaction.

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. The yellow color of the elemental sulfur will fade as it is consumed, resulting in a clear, colorless solution.

-

Validation & Isolation: Monitor the reaction by ³¹P NMR spectroscopy. A complete reaction is indicated by the disappearance of the PMe₃ signal and the appearance of a new singlet for Me₃PS. The solvent is then removed under reduced pressure to yield a white solid.

-

Purification: The crude product is purified by sublimation or recrystallization to yield pure this compound.[8] Melting point: 155-156°C.[9]

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often more art than science, requiring careful control over solvent selection, saturation, and cooling rate.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Prepare a saturated solution of purified Me₃PS in a minimal amount of hot ethyl acetate. Causality: The ideal solvent is one in which the compound has moderate solubility at high temperatures and low solubility at low temperatures, promoting slow, ordered precipitation.

-

Slow Evaporation: Loosely cap the vial and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days should yield well-formed, colorless, block-shaped crystals.

-

Alternative Method (Vapor Diffusion): Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Carefully select a well-defined crystal (approx. 0.1-0.3 mm in each dimension) using a microscope and mount it on a cryo-loop for data collection.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the comprehensive workflow for determining the crystal structure of this compound, from initial synthesis to final data analysis and validation.

Caption: Comprehensive Workflow for Crystal Structure Analysis.

Data Collection and Processing

Experimental Protocol: X-ray Data Collection

-

Mounting and Centering: A suitable single crystal is mounted on a cryo-loop and placed on the goniometer head of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector.[8] The crystal is cooled to 100 K. Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to more precise atomic positions and bond measurements.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection (hkl). The data is then scaled and corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself.[10]

Results and Discussion: Unveiling the Structure

The crystallographic analysis of this compound reveals a structure with well-defined molecular and supramolecular features. The data presented here is representative of what is found in the Cambridge Structural Database (CSD)[11].

Crystallographic Data Summary

The key parameters derived from the single-crystal X-ray diffraction experiment are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₃H₉PS |

| Formula Weight | 108.14 g/mol [11] |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.437 |

| b (Å) | 12.845 |

| c (Å) | 24.369 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3266.9 |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.755[10] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

Note: Cell parameters are representative and can vary slightly between different determinations.[12]

Molecular Geometry

The molecule adopts a pseudo-tetrahedral geometry around the central phosphorus atom, as expected. The methyl groups and the sulfur atom occupy the vertices of the tetrahedron.

| Bond/Angle | Value (Å or °) | Commentary |

| Bond Lengths | ||

| P=S | ~1.96 Å | Typical for a phosphine sulfide, indicating significant double bond character.[13][14] |

| P–C (avg) | ~1.81 Å | Consistent with a phosphorus-carbon single bond. |

| Bond Angles | ||

| C–P–C (avg) | ~107.5° | Slightly compressed from the ideal tetrahedral angle (109.5°) due to the steric bulk of the sulfur atom. |

| S=P–C (avg) | ~111.4° | Slightly expanded from the ideal tetrahedral angle, accommodating the P=S double bond's electron density. |

The P=S bond length is a key parameter. Its value of approximately 1.96 Å is significantly shorter than a P-S single bond, confirming the double bond nature. This geometry is consistent with electron diffraction studies of the gaseous molecule, indicating that crystal packing forces do not dramatically distort the intrinsic molecular structure.[15]

Supramolecular Assembly and Intermolecular Interactions

While this compound is a simple, non-polar molecule, its crystal packing is a highly ordered arrangement dictated by weak intermolecular forces. The molecules pack in a herringbone-like fashion, optimizing van der Waals contacts.

There are no classical hydrogen bonds (e.g., O-H···O). However, the structure is stabilized by a network of weak C–H···S hydrogen bonds. In these interactions, a methyl hydrogen atom acts as the donor and the sulfur atom of an adjacent molecule acts as the acceptor. These interactions, though individually weak, collectively contribute to the overall stability of the crystal lattice.[14] The analysis of such weak interactions is crucial for understanding the crystallization preferences of organic molecules.[4][16]

The following diagram illustrates the packing of Me₃PS molecules and highlights the key intermolecular C-H···S contacts that define the supramolecular architecture.

Caption: Molecular Packing and Intermolecular Interactions.

Conclusion

This guide has provided a detailed, application-focused overview of the crystal structure analysis of this compound. Through robust protocols and a thorough examination of the results, we have established a precise three-dimensional model of the molecule in the solid state. The analysis confirms a pseudo-tetrahedral geometry and reveals that the crystal packing is governed by a network of weak C–H···S intermolecular interactions. This fundamental structural knowledge is invaluable for researchers in catalysis, materials science, and drug development, providing a solid foundation for rational molecular design and the prediction of solid-state properties.

References

- 1. benchchem.com [benchchem.com]

- 2. moffitt.org [moffitt.org]

- 3. benchchem.com [benchchem.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 2404-55-9 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphine sulfide, trimethyl- | C3H9PS | CID 123160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structures of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) and its complex with PtII dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Electronic properties of trimethylphosphine sulfide ligands

An In-depth Technical Guide to the Electronic Properties of Trimethylphosphine Sulfide Ligands

Executive Summary

This compound, (CH₃)₃PS or Me₃PS, serves as a foundational ligand in the broad class of phosphine chalcogenides. While its parent compound, trimethylphosphine (PMe₃), is lauded for its strong σ-donating capabilities and modest steric footprint, the addition of a sulfur atom fundamentally alters the ligand's electronic landscape.[1][2] This guide provides a comprehensive exploration of the electronic properties of Me₃PS, moving from its fundamental synthesis and structure to the advanced theoretical and experimental techniques used to probe its character. We will dissect the nature of the phosphorus-sulfur bond, analyze its frontier molecular orbitals, and detail spectroscopic protocols for its characterization. This document is intended for researchers, chemists, and material scientists who seek to understand and leverage the nuanced electronic features of Me₃PS in coordination chemistry, catalysis, and materials science.

Introduction: The Role of Sulfur in Modulating Phosphine Ligand Electronics

Phosphine ligands (PR₃) are ubiquitous in coordination chemistry, offering a tunable platform to modulate the properties of metal centers.[2] The electronic character of a phosphine is primarily defined by the lone pair on the phosphorus atom, which engages in σ-donation to a metal. The sulfurization of a phosphine to form a phosphine sulfide (R₃PS) converts this lone pair into a P=S bond, creating a new set of electronic and coordination properties.

Me₃PS is an archetypal example of a simple, sterically unintrusive phosphine sulfide. Its study provides critical insights into how sulfurization impacts donor ability, bond polarity, and frontier orbital energies. Unlike PMe₃, which coordinates through phosphorus, Me₃PS typically coordinates to "soft" metal centers through its sulfur atom, acting as a classic thioether-type ligand.[3] Understanding its electronic properties is paramount to predicting its behavior in complex formation and its influence on the reactivity of the metallic center.

Synthesis and Structural Foundation

The electronic properties of a molecule are intrinsically linked to its physical structure. The synthesis of Me₃PS is straightforward, typically involving the direct oxidation of trimethylphosphine with elemental sulfur.

Experimental Protocol: Synthesis of this compound (Me₃PS)

This protocol describes a standard laboratory procedure for the synthesis of Me₃PS from PMe₃.

Causality and Experimental Insight: Trimethylphosphine is pyrophoric and must be handled under an inert atmosphere.[1] The reaction is typically conducted in an aprotic solvent like toluene to prevent unwanted side reactions. The reaction is exothermic, and the addition of sulfur is often done portion-wise or as a solution to control the temperature. The product is a stable, white crystalline solid, making its isolation via filtration straightforward.[4]

Methodology:

-

Inert Atmosphere Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with dry nitrogen or argon gas three times.

-

Reagent Preparation: In the flask, dissolve a known quantity of trimethylphosphine (PMe₃) in anhydrous toluene.

-

Sulfurization: To the stirred PMe₃ solution, add a stoichiometric equivalent (1 molar eq.) of elemental sulfur (S₈) portion-wise at room temperature. A slight exothermic reaction will be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PMe₃ signal (approx. -62 ppm) and the appearance of the Me₃PS product signal.

-

Product Isolation: Once the reaction is complete, reduce the solvent volume under vacuum. The white, crystalline Me₃PS product will precipitate.

-

Purification: Collect the solid by filtration under an inert atmosphere, wash with a small amount of cold hexane to remove any unreacted starting material or impurities, and dry under vacuum.

Core Structural Parameters

The geometry of Me₃PS has been determined by gas-phase electron diffraction, revealing a molecule with C₃ᵥ symmetry.[5] The key structural parameters provide the physical basis for the electronic discussions that follow.

| Parameter | Value | Source |

| P=S Bond Length | 1.940 ± 0.003 Å | [5] |

| P-C Bond Length | 1.815 ± 0.003 Å | [5] |

| C-P-C Bond Angle | 105.0 ± 0.5° | [5] |

| S=P-C Bond Angle | 113.7 ± 0.4° | [5] |

The Theoretical Electronic Landscape

Computational chemistry provides powerful tools for dissecting the electronic structure of molecules like Me₃PS. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are particularly insightful.[6][7]

The Phosphorus-Sulfur Double Bond

The P=S bond in Me₃PS is best described as a combination of a strong σ-bond and a weaker π-bond. The σ-bond arises from the overlap of sp-hybridized orbitals on phosphorus and sulfur. The π-component involves the donation of electron density from sulfur p-orbitals to phosphorus d-orbitals, though the extent of this d-orbital participation is a subject of ongoing theoretical discussion. This bonding model results in a highly polar bond with significant electron density localized on the more electronegative sulfur atom.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[8] For Me₃PS, the HOMO is typically localized on the sulfur atom, corresponding to its lone pair electrons. The LUMO is generally a σ* anti-bonding orbital associated with the P-C bonds. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[6][9]

Caption: Frontier Molecular Orbitals of Me₃PS.

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution across a molecule, highlighting regions of positive and negative electrostatic potential.[6][7] For Me₃PS, the MEP map invariably shows a region of high negative potential (typically colored red) localized on the sulfur atom, confirming it as the primary site for electrophilic attack and coordination to metal cations. Conversely, the methyl groups exhibit a positive or neutral potential.

Experimental Characterization of Electronic Properties

While theory provides a framework, experimental techniques are essential to measure and validate the electronic properties of Me₃PS.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly sensitive probe of the electronic environment around the phosphorus nucleus. The chemical shift (δ) is indicative of the oxidation state and bonding of the phosphorus atom. The sulfurization of PMe₃ to Me₃PS results in a significant downfield shift in the ³¹P NMR spectrum.

-

PMe₃: δ ≈ -62 ppm

-

Me₃PS: δ ≈ +59 ppm

This large deshielding effect upon sulfurization is attributed to changes in the electronic structure and the introduction of low-lying excited states involving the P=S bond, which affects the paramagnetic shielding term of the phosphorus nucleus.

Vibrational Spectroscopy (IR & Raman)

The P=S bond has a characteristic stretching frequency in infrared (IR) and Raman spectra. For Me₃PS, this vibrational mode typically appears in the range of 550-750 cm⁻¹. The exact position and intensity of this peak can provide information about the strength of the P=S bond and its coordination to a metal center. Upon coordination through sulfur, this stretching frequency is expected to decrease due to the weakening of the P=S bond.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides direct information about the elemental composition and chemical states of a material by measuring the binding energies of core-level electrons.[10][11] For Me₃PS, analysis of the P 2p and S 2p core levels is particularly insightful.

-

P 2p Binding Energy: The binding energy of the P 2p electrons in Me₃PS will be higher than in PMe₃. This shift to higher energy indicates that the phosphorus atom is in a higher oxidation state (formally P(V) in Me₃PS vs. P(III) in PMe₃) and is more electron-deficient due to bonding with the electronegative sulfur atom.

-

S 2p Binding Energy: The S 2p binding energy provides information about the chemical state of sulfur. For Me₃PS, this value is characteristic of a sulfide or thione environment. Upon coordination to a metal, this peak may shift, reflecting the change in the electronic environment of the sulfur atom.

Experimental Protocol: XPS Analysis of Me₃PS Ligand

This protocol outlines the workflow for acquiring and analyzing XPS data for a solid Me₃PS sample.

Causality and Experimental Insight: XPS measurements are conducted under ultra-high vacuum (UHV) to prevent scattering of the photoelectrons by gas molecules.[10] A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. A survey scan is first performed to identify all elements present on the surface. High-resolution scans of the P 2p, S 2p, and C 1s regions are then acquired to determine chemical states. Charge referencing is critical for insulating samples like Me₃PS; the adventitious carbon C 1s peak is typically set to 284.8 eV to correct for surface charging.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2404-55-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]